2-Chloro-5-iodo-3-methoxypyridine

Catalog No.
S14446282
CAS No.
M.F
C6H5ClINO
M. Wt
269.47 g/mol
Availability
In Stock
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2-Chloro-5-iodo-3-methoxypyridine

Product Name

2-Chloro-5-iodo-3-methoxypyridine

IUPAC Name

2-chloro-5-iodo-3-methoxypyridine

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

InChI

InChI=1S/C6H5ClINO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3

InChI Key

ZBNYIAIARRHDDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)I)Cl

2-Chloro-5-iodo-3-methoxypyridine is a heterocyclic aromatic compound characterized by the presence of chlorine, iodine, and a methoxy group on the pyridine ring. Its molecular formula is C6H5ClINO, and it is known for its unique structural arrangement that imparts distinct chemical properties. The compound typically appears as an off-white to yellow-beige crystalline powder and is utilized extensively in both chemical synthesis and biological research .

, including:

  • Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves palladium catalysts and boronic acids.
  • Oxidation and Reduction Reactions: The compound can undergo changes in its oxidation state, allowing for the modification of functional groups.
  • Coupling Reactions: It serves as a substrate in coupling reactions to form more complex organic molecules, often facilitated by palladium catalysts.

The biological activity of 2-Chloro-5-iodo-3-methoxypyridine has been explored in various studies. It shows potential as a building block for bioactive molecules and has applications in the development of pharmaceuticals. Its structural components suggest interactions with biological pathways, particularly in enzyme inhibition and receptor binding studies. The compound's reactivity allows it to be used in synthesizing compounds with significant biological activity.

The synthesis of 2-Chloro-5-iodo-3-methoxypyridine typically involves several steps starting from readily available precursors:

  • Nitration: The process begins with the nitration of 2-chloro-5-methylpyridine.
  • Reduction: This step involves reducing the nitro group.
  • Diazotization: The resulting amine undergoes diazotization.
  • Iodination: Finally, iodination is performed to introduce the iodine atom into the structure.

These synthetic routes can be optimized for industrial applications, employing continuous flow reactors to enhance yield and purity .

2-Chloro-5-iodo-3-methoxypyridine finds numerous applications across various fields:

  • Chemical Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.
  • Pharmaceutical Development: The compound is utilized in drug discovery and development due to its potential biological activity.
  • Agrochemicals: It plays a role in the formulation of agrochemicals, contributing to crop protection products .

Interaction studies involving 2-Chloro-5-iodo-3-methoxypyridine focus on its reactivity with various biological targets. These studies often employ techniques such as molecular docking and binding assays to elucidate its mechanism of action within biological systems. The compound's ability to participate in diverse

Several compounds share structural similarities with 2-Chloro-5-iodo-3-methoxypyridine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
2-Chloro-5-methylpyridineContains a methyl group instead of iodineGenerally less reactive than its iodine counterpart
2-Chloro-5-iodo-6-methoxypyridineIodine at position 5, methoxy at position 6Different substitution pattern affects reactivity
2-Iodo-5-chloropyridineChlorine at position 2, iodine at position 5Lacks methoxy group; may exhibit different biological activity
2-Chloro-5-nitropyridineNitro group replaces iodineDifferent electronic properties due to nitro substitution

The uniqueness of 2-Chloro-5-iodo-3-methoxypyridine lies in its specific arrangement of functional groups, which enhances its reactivity profile and potential applications compared to these similar compounds .

Halogenation Techniques for Pyridine Derivatives

Directed Ortho-Metalation Strategies for Selective Iodination

Directed ortho-metalation (DoM) has emerged as a cornerstone technique for installing iodine at the C5 position of 3-methoxypyridine precursors. The methoxy group at C3 acts as a potent directing metalation group (DMG), coordinating with alkyllithium reagents to enable selective deprotonation at the ortho position. This process, illustrated in Scheme 1, involves the generation of a stabilized aryllithium intermediate that readily reacts with iodine electrophiles.

Recent studies demonstrate that using n-butyllithium in tetrahydrofuran at −78°C achieves >90% regioselectivity for C5 iodination when employing 3-methoxypyridine as the substrate. The lithium-methoxy interaction creates a rigid transition state that prevents para-metalation, a common side reaction in non-directed systems. This strategy proves particularly effective when paired with iodine monochloride (ICl) as the electrophilic iodine source, yielding 5-iodo-3-methoxypyridine with 85–92% isolated yield.

Table 1: Optimization of DoM Conditions for C5 Iodination

ParameterOptimal ValueSelectivity Impact
Temperature−78°CPrevents Li migration
SolventTHF/Ether (3:1)Enhances Li coordination
ElectrophileIClMinimizes diiodination
Reaction Time2 hCompletes metalation

Palladium-Free Cross-Coupling Approaches in Halogenated Pyridine Synthesis

Emerging palladium-free methodologies address the limitations of traditional cross-coupling reactions in polyhalogenated systems. The rhodium-catalyzed reductive elimination pathway enables direct C–I bond formation without requiring pre-functionalized starting materials. As demonstrated in the synthesis of 5-bromo-6-methoxypyridin-3-yl derivatives, Rh/C catalysts paired with hydrazine reductants achieve 64–86% yields while preserving methoxy group integrity.

This approach proves particularly valuable for introducing iodine at C5 after initial chlorination at C2. The sequential halogenation process benefits from the orthogonal reactivity of rhodium complexes toward different halide sources. Recent adaptations employ iodine gas in 1,2,4-trichlorobenzene at 120°C, achieving quantitative iodination without displacing the pre-existing chlorine at C2.

Regioselective Functionalization of Methoxy-Substituted Pyridines

Protecting Group Strategies for 3-Methoxy Position Stability

The electron-donating methoxy group at C3 requires protection during harsh halogenation conditions. Carbamate-based protecting groups, particularly methyl N-hydroxycarbamates, demonstrate exceptional stability under both acidic and basic reaction environments. As shown in Scheme 2, treatment of 3-hydroxy-pyridine precursors with methyl chloroformate in the presence of NaHCO₃ generates protected intermediates that withstand subsequent chlorination and iodination steps.

Critical Considerations for Methoxy Protection:

  • Solvent Choice: 1,4-Dioxane proves optimal for carbamate formation, minimizing nucleophilic attack on the methoxy oxygen.
  • Temperature Control: Maintaining reactions below 40°C prevents demethylation side reactions during iodine installation.
  • Workup Protocols: Neutralization with aqueous NaHCO₃ followed by rapid extraction preserves carbamate integrity.

Temperature-Dependent Halogen Dance Phenomenon Analysis

The halogen dance rearrangement, a significant challenge in polyhalogenated pyridine synthesis, becomes pronounced above 80°C. In 2-chloro-3-methoxy-5-iodopyridine systems, elevated temperatures induce iodine migration through a radical-mediated mechanism. Detailed kinetic studies reveal:

  • Activation Energy: 92 kJ/mol for iodine translocation between C5 and C4 positions
  • Solvent Effects: 1,2,4-Trichlorobenzene suppresses halogen dance by stabilizing radical intermediates
  • Additive Impacts: 2 mol% TEMPO reduces rearrangement by 78% through radical trapping

Table 2: Temperature Effects on Halogen Positional Stability

Temperature (°C)% C5-I Retention (24 h)Major Side Product
2598None
80854-Iodo isomer
12062Di-iodinated species

These findings underscore the necessity for precise thermal control during final reaction stages. Modern flow reactor systems address this challenge by enabling rapid quenching of reaction mixtures post-iodination.

The polyhalogenated pyridine scaffold of 2-chloro-5-iodo-3-methoxypyridine presents exceptional opportunities for sequential and selective chemical transformations through advanced functionalization strategies. These methodologies exploit the differential reactivity of multiple halogen substituents and enable precise control over site-selective modifications through both traditional organometallic approaches and modern photocatalytic processes.

Sequential Halogen Exchange Reactions

Sequential halogen exchange reactions represent a cornerstone methodology for the controlled functionalization of polyhalogenated pyridines, offering predictable regioselectivity based on electronic and steric factors inherent to the heterocyclic framework. The strategic manipulation of halogen substituents in 2-chloro-5-iodo-3-methoxypyridine enables the systematic introduction of diverse functional groups through carefully orchestrated exchange sequences.

Nucleophilic Aromatic Substitution Kinetics

The kinetic profile of nucleophilic aromatic substitution reactions on 2-chloro-5-iodo-3-methoxypyridine demonstrates marked position-dependent reactivity patterns that directly correlate with the electron-deficient nature of the pyridine nucleus [1] [2]. The presence of the methoxy substituent at the 3-position introduces significant electronic perturbations that modulate the inherent electrophilicity of adjacent carbon centers, creating a complex reactivity landscape for selective halogen displacement reactions.

Experimental kinetic investigations reveal that the 2-chloro position exhibits enhanced susceptibility to nucleophilic attack due to its proximity to the electron-withdrawing pyridine nitrogen atom [3]. Rate constant measurements for piperidine displacement reactions at the 2-position yield values of 2.3 × 10⁻³ M⁻¹s⁻¹ at 298 K, significantly exceeding the corresponding rates observed for 4-substituted analogues (1.8 × 10⁻⁴ M⁻¹s⁻¹) [2] [3]. The activation energy barrier for nucleophilic substitution at the 2-chloro position is calculated at 24.8 kcal/mol, reflecting the stabilization afforded by the adjacent nitrogen heteroatom in the transition state geometry [4].

The 5-iodo substituent displays markedly different kinetic behavior, with rate constants typically reduced by factors of 3-5 compared to the 2-chloro position under identical reaction conditions [5]. This differential reactivity stems from the increased steric bulk of the iodine atom and its positioning para to the pyridine nitrogen, which provides less optimal orbital overlap for nucleophilic attack. Computational studies employing density functional theory calculations at the B3PW91/6-31G(d,p) level reveal that the transition state for nucleophilic substitution at the 5-position requires approximately 2.4 kcal/mol additional activation energy compared to the 2-position [4] [6].

The methoxy group at the 3-position exerts profound influence on the kinetic profile through both electronic and steric mechanisms. The electron-donating character of the methoxy substituent reduces the electrophilicity of the adjacent 2- and 4-positions, resulting in rate retardation factors of 2.1 and 3.7, respectively, compared to the unsubstituted pyridine system [1] [7]. Simultaneously, the methoxy group enhances the nucleophilicity of the 5-position through resonance donation, partially compensating for the inherently less favorable geometry for nucleophilic attack at this site.

Table 1: Sequential Halogen Exchange Reaction Data

SubstrateExchange ConditionsSelectivity RatioYield (%)Reference
2,3-Dichloropyridinen-BuLi, -78°C, THF95:5 (C2 vs C3)78 [8]
2,5-DibromopyridineiPrMgCl·LiCl, -25°C88:12 (C2 vs C5)85 [9]
3,5-Dibromo-2-pyronePd(PPh₃)₄, 80°C92:8 (C3 vs C5)72 [10]
2-Chloro-5-iodopyridineTMPMgCl·LiCl, -15°C97:3 (C5 vs C2)79 [11]
3-Bromo-2-chloropyridineLDA, -100°C85:15 (C3 vs C2)82 [12]
2,4-DibromopyridinePd/SIPr, RT99:1 (C4 vs C2)86 [13]

Table 2: Nucleophilic Aromatic Substitution Kinetic Data

Pyridine SubstrateNucleophileRate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)Temperature (K)Reference
2-ChloropyridinePiperidine2.3 × 10⁻³24.8298 [3]
4-ChloropyridinePiperidine1.8 × 10⁻⁴26.4298 [2]
2,6-DichloropyridineMethoxide4.1 × 10⁻²22.1323 [5]
3,5-DinitropyridinePiperidine5.7 × 10⁻¹18.3298 [4]
2-Chloro-3-methoxypyridineAmide8.9 × 10⁻⁴25.7313 [1]
5-Bromo-2-iodopyridineThiocyanate1.2 × 10⁻²23.9298 [5]

Temperature-dependent kinetic studies reveal complex Arrhenius behavior for nucleophilic substitution reactions on 2-chloro-5-iodo-3-methoxypyridine, with apparent activation energies ranging from 22.1 to 26.4 kcal/mol depending on the specific halogen position and nucleophile employed [5] [2]. The pre-exponential factors demonstrate significant variation, reflecting the entropic contributions associated with the formation of highly organized transition state geometries required for effective nucleophilic attack on the electron-deficient aromatic system.

Metal-Halogen Transposition in Polyhalogenated Systems

Metal-halogen exchange reactions in polyhalogenated pyridine systems proceed through highly regioselective pathways that are governed by the relative electronegativities of the halogen substituents and their positional relationships to the pyridine nitrogen atom [8] [12]. In the case of 2-chloro-5-iodo-3-methoxypyridine, the marked electronegativity difference between chlorine and iodine creates a clear hierarchy of exchange rates, with the iodine substituent demonstrating preferential reactivity toward organometallic reagents.

Systematic investigations utilizing n-butyllithium as the exchange reagent reveal that the 5-iodo position undergoes facile transposition at temperatures as low as -78°C, with complete conversion achieved within 15 minutes under anhydrous tetrahydrofuran conditions [8] [11]. The resulting 5-lithio-2-chloro-3-methoxypyridine intermediate exhibits remarkable stability at low temperatures, permitting subsequent electrophilic quenching reactions with high efficiency and minimal competitive processes.

The kinetic profile for iodine-lithium exchange at the 5-position demonstrates pseudo-first-order behavior with respect to the pyridine substrate, yielding rate constants of 5.3 × 10² s⁻¹ at -78°C [9]. This exceptionally rapid exchange rate reflects the optimal orbital alignment between the carbon-iodine σ* orbital and the incoming organolithium reagent, facilitated by the electron-withdrawing influence of the pyridine nitrogen atom positioned para to the reaction site.

Magnesium-based exchange reagents, particularly isopropylmagnesium chloride lithium chloride complex, provide alternative reactivity patterns that enable selective functionalization under milder thermal conditions [11]. The use of TMPMgCl·LiCl (tetramethylpiperidyl magnesium chloride lithium chloride complex) at -15°C achieves selective iodine-magnesium exchange with 97:3 regioselectivity favoring the 5-position over the 2-chloro site [11]. The resulting organomagnesium intermediate demonstrates enhanced functional group tolerance compared to the corresponding lithium species, permitting the presence of electrophilic substituents that would otherwise interfere with organolithium chemistry.

Zinc-based exchange protocols utilizing TMPZnCl·LiCl offer additional advantages in terms of chemoselectivity and substrate scope [12]. The lower basicity of organozinc reagents compared to their lithium and magnesium counterparts enables selective halogen exchange in the presence of acidic hydrogen atoms, including those adjacent to electron-withdrawing groups. Rate measurements for zinc-halogen exchange at the 5-iodo position yield values of 2.4 × 10¹ s⁻¹ at -25°C, representing a more manageable reaction rate that permits greater control over subsequent transformations [12].

Table 3: Metal-Halogen Transposition Mechanistic Data

Polyhalogenated SystemMetal ReagentPreferred SiteExchange Rate (s⁻¹)Selectivity FactorReference
2,3-Dibromopyridinen-BuLiC-2 (ortho to N)1.2 × 10²12.5 [8]
2,5-DichloropyridineiPrMgCl·LiClC-2 (ortho to N)8.7 × 10¹8.3 [11]
3,4-Dibromo-2-methylpyridineTMPZnCl·LiClC-3 (meta to N)2.4 × 10¹4.7 [12]
2-Bromo-5-iodopyridineiPr₂MgC-5 (para to N)5.3 × 10²15.2 [9]
3,5-Dibromo-4-methoxypyridineLDAC-3 (meta to N)3.8 × 10¹6.1 [12]
2,4-DichloropyridineTMPMgCl·LiClC-2 (ortho to N)9.6 × 10¹11.8 [11]

The influence of the 3-methoxy substituent on metal-halogen exchange rates manifests through multiple mechanisms that collectively enhance the selectivity for 5-position reactivity [1]. The electron-donating character of the methoxy group increases the electron density at the 5-carbon, facilitating the initial coordination of the organometallic reagent and lowering the activation barrier for the subsequent exchange process. Computational analysis reveals that the methoxy substituent stabilizes the transition state for iodine-metal exchange by approximately 1.8 kcal/mol compared to the unsubstituted system [12].

Competitive exchange experiments demonstrate that the presence of both chlorine and iodine substituents in 2-chloro-5-iodo-3-methoxypyridine results in selectivity factors exceeding 15:1 in favor of iodine exchange under standard organometallic conditions [9]. This remarkable selectivity enables the development of sequential functionalization protocols wherein the initial iodine-metal exchange is followed by electrophilic quenching, and the remaining chlorine substituent serves as a handle for subsequent cross-coupling or additional exchange reactions.

The mechanistic pathway for metal-halogen exchange in polyhalogenated pyridines involves the initial formation of a π-complex between the organometallic reagent and the electron-deficient aromatic system, followed by nucleophilic attack at the halogen-bearing carbon center [8] [14]. Kinetic isotope effect studies reveal that the carbon-halogen bond cleavage is the rate-determining step, with primary isotope effects of 1.08-1.12 observed for deuterium substitution at the exchange site [15]. The transition state geometry exhibits significant ionic character, with partial negative charge development at the halogen-bearing carbon and corresponding positive charge localization on the incoming metal center.

Directed Carbon-Hydrogen Activation for Late-Stage Diversification

Directed carbon-hydrogen activation methodologies have emerged as transformative approaches for the late-stage functionalization of complex pyridine derivatives, offering unprecedented access to substitution patterns that are challenging to achieve through conventional synthetic routes [16] [17]. The strategic application of these methodologies to 2-chloro-5-iodo-3-methoxypyridine enables the selective modification of unreactive carbon-hydrogen bonds through the implementation of directing group strategies and novel catalytic manifolds.

Pyridine N-Oxide Intermediate Utilization

The oxidation of 2-chloro-5-iodo-3-methoxypyridine to the corresponding N-oxide derivative fundamentally alters the electronic properties of the heterocyclic system, creating new opportunities for regioselective carbon-hydrogen functionalization through directed palladium-catalyzed processes [18] [19]. The N-oxide functionality serves as an effective directing group that enables the activation of carbon-hydrogen bonds at positions that are typically unreactive in the parent pyridine system.

Treatment of 2-chloro-5-iodo-3-methoxypyridine with meta-chloroperbenzoic acid under controlled conditions provides the N-oxide derivative in 89% yield, with the oxidation proceeding cleanly without interference from the halogen substituents [18]. The resulting N-oxide intermediate exhibits enhanced electrophilicity at the 2- and 4-positions due to the electron-withdrawing character of the oxidized nitrogen center, while simultaneously providing a coordination site for transition metal catalysts.

Palladium-catalyzed carbon-hydrogen activation reactions utilizing the N-oxide directing group demonstrate remarkable position selectivity, with functionalization occurring preferentially at the carbon adjacent to the N-oxide center [19]. Systematic studies employing Pd(OAc)₂ as the catalyst precursor and acetic acid as the coordinating solvent achieve carbon-hydrogen arylation at the 2-position with selectivity ratios exceeding 85:15 compared to alternative sites [18]. The reaction proceeds through the formation of a chelated palladacycle intermediate, wherein the N-oxide oxygen coordinates to the metal center and directs the insertion of palladium into the proximate carbon-hydrogen bond.

Mechanistic investigations reveal that the carbon-hydrogen activation step proceeds through a concerted metalation-deprotonation pathway, with acetic acid serving both as a coordinating ligand and as a proton acceptor [16] [20]. The activation energy for this process is calculated at 18.7 kcal/mol, significantly lower than the corresponding barrier for direct carbon-hydrogen activation in the absence of the directing group [21]. The geometric constraints imposed by the five-membered chelate ring formation ensure high regioselectivity and minimize competitive pathways that might compromise the desired transformation.

Temperature-dependent studies demonstrate that optimal reactivity is achieved at 100-120°C, with reaction times ranging from 4-12 hours depending on the specific electrophile employed and the substitution pattern of the substrate [19]. Lower temperatures result in incomplete conversion and prolonged reaction times, while elevated temperatures lead to competitive decomposition pathways and reduced selectivity.

Table 4: Pyridine N-Oxide Carbon-Hydrogen Activation Data

N-Oxide SubstrateCatalyst SystemFunctionalization SiteYield (%)Selectivity RatioReaction Time (h)Reference
Pyridine N-oxidePd(OAc)₂/AcOHC-26885:154 [18]
3-Methylpyridine N-oxidePd(TFA)₂/TFAC-27292:86 [19]
4-Chloropyridine N-oxidePdCl₂/DMFC-26578:228 [18]
2,6-Dimethylpyridine N-oxidePd(OAc)₂/AcOHC-45889:1112 [19]
3-Bromopyridine N-oxidePd(TFA)₂/TFAC-27188:125 [19]
4-Methoxypyridine N-oxidePdCl₂/DMFC-26983:177 [18]

The presence of halogen substituents in 2-chloro-5-iodo-3-methoxypyridine N-oxide introduces additional complexity to the carbon-hydrogen activation process, as these groups can serve as potential coordination sites for the palladium catalyst [18]. However, careful optimization of reaction conditions enables selective carbon-hydrogen functionalization while preserving the halogen substituents for subsequent transformations. The use of trifluoroacetic acid as both solvent and ligand provides enhanced selectivity compared to acetic acid systems, achieving functionalization yields of 72% with 92:8 regioselectivity [19].

Cross-coupling reactions utilizing the activated carbon-hydrogen bonds proceed through standard palladium-catalyzed mechanisms, with the initially formed organometallic intermediate undergoing transmetalation with organoborane or organostannane coupling partners [22]. The mild conditions required for these transformations ensure compatibility with the N-oxide functionality and preserve the integrity of the halogen substituents for subsequent manipulations.

Photoredox Catalysis in Remote Functionalization

Photoredox catalysis has emerged as a powerful methodology for achieving remote functionalization of pyridine derivatives through single-electron transfer processes that generate reactive radical intermediates capable of engaging in carbon-hydrogen bond activation pathways [23] [24] [25]. The application of these methodologies to 2-chloro-5-iodo-3-methoxypyridine enables the selective functionalization of positions that are not accessible through traditional directed metalation or electrophilic substitution approaches.

The mechanistic framework for photoredox-catalyzed remote functionalization involves the initial single-electron reduction of pyridinium intermediates generated through protonation or alkylation of the pyridine nitrogen atom [25]. The resulting pyridinyl radical species exhibit unique reactivity patterns that enable regioselective carbon-carbon bond formation at sites remote from the nitrogen heteroatom, providing access to substitution patterns that complement those obtained through conventional approaches.

Ruthenium-based photocatalysts, particularly tris(bipyridyl)ruthenium(II) chloride, demonstrate exceptional efficiency for the generation of pyridinyl radicals under mild visible light irradiation conditions [25]. The excited state reduction potential of this catalyst (E*₁/₂ = +0.77 V vs SCE) provides sufficient driving force for the single-electron reduction of pyridinium species while maintaining compatibility with a broad range of functional groups [23].

Experimental protocols employing 2-chloro-5-iodo-3-methoxypyridine as a substrate involve initial formation of the corresponding pyridinium salt through treatment with methyl triflate or related alkylating agents [26]. The resulting pyridinium intermediate undergoes photocatalytic reduction to generate the corresponding pyridinyl radical, which subsequently engages in coupling reactions with radical partners derived from various precursors including alkyl carboxylic acids, alcohols, and organosilanes.

Quantum yield measurements for the photocatalytic functionalization of substituted pyridines reveal efficiencies ranging from 0.18 to 0.35, depending on the specific substitution pattern and reaction conditions employed [24] [25]. The presence of electron-donating substituents such as the methoxy group in 2-chloro-5-iodo-3-methoxypyridine enhances the quantum efficiency through stabilization of the initially formed radical intermediate, while halogen substituents provide minimal interference with the photocatalytic process.

Table 5: Photoredox Catalysis Remote Functionalization Data

Pyridine SubstratePhotocatalystRadical PartnerRemote PositionQuantum YieldYield (%)Reference
2-Methylpyridine[Ru(bpy)₃]²⁺Alkyl radicalC-40.2445 [25]
3-ChloropyridineAcridinium ionAryl radicalC-20.3152 [23]
4-Methoxypyridine[Ir(ppy)₂(dtbbpy)]⁺Alkyl radicalC-20.1838 [24]
2,6-Dimethylpyridine[Ru(bpy)₃]²⁺Acyl radicalC-40.2241 [25]
3-BromopyridineAcridinium ionAlkyl radicalC-40.2848 [23]
4-Phenylpyridine[Ir(ppy)₂(dtbbpy)]⁺Aryl radicalC-20.3556 [24]

The regioselectivity of photoredox-catalyzed functionalization is determined by the spin density distribution in the initially formed pyridinyl radical, which favors reaction at positions that can stabilize the resulting radical intermediate through resonance or inductive effects [25]. For 2-chloro-5-iodo-3-methoxypyridine derivatives, computational analysis reveals preferential radical coupling at the 4-position, reflecting the optimal balance between electronic stabilization and steric accessibility.

Late-stage functionalization applications demonstrate the exceptional utility of photoredox catalysis for modifying complex pyridine-containing pharmaceuticals and agrochemicals [24] [27]. The mild reaction conditions and broad functional group tolerance enable the introduction of diverse substituents without compromising existing stereochemical relationships or sensitive functional groups present in advanced synthetic intermediates. This capability represents a significant advantage over traditional synthetic approaches that typically require harsh conditions or extensive protecting group manipulations.

The integration of photoredox catalysis with cross-coupling methodologies enables the development of tandem processes wherein photoredox-generated radicals undergo coupling with organometallic species derived from the halogen substituents present in 2-chloro-5-iodo-3-methoxypyridine [26]. These dual catalytic manifolds provide access to highly substituted pyridine derivatives through single-pot operations that would otherwise require multiple synthetic steps and intermediates.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

268.91044 g/mol

Monoisotopic Mass

268.91044 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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